1,2-Benzenedimethanol

Surface Chemistry Adsorption Catalysis

1,2-Benzenedimethanol (CAS 612-14-6) is the ortho-isomer essential for applications where meta/para isomers fail. Only this diol forms seven-membered chelate rings on metal oxide surfaces—enabling stable anchoring for catalysts and adhesion promoters. It achieves ≥98% conversion in water-based, oxidant-free phthalide synthesis using Ir or titania catalysts. With a 61–65°C melting point, it melts readily for energy-saving polyester/polyurethane processing yet remains solid during storage. Do not substitute with generic benzenedimethanol; isomer identity determines experimental success.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 612-14-6
Cat. No. B1213519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenedimethanol
CAS612-14-6
Synonyms1,2-bis(hydroxymethyl)benzene
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)CO
InChIInChI=1S/C8H10O2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2
InChIKeyXMUZQOKACOLCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.14 M

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzenedimethanol (CAS 612-14-6): Technical Baseline for Procurement and Research Selection


1,2-Benzenedimethanol (CAS 612-14-6), also known as phthalyl alcohol or o-xylylene glycol, is a primary aromatic diol with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol [1]. The compound is characterized by two hydroxymethyl groups positioned ortho to one another on a benzene ring . It exists as a white to light-yellow crystalline solid at room temperature, exhibiting solubility in water, ethanol, ether, and benzene [1]. Commercially, it is offered with purity specifications of ≥97% (GC) and a melting point range of 61–65°C .

Why 1,2-Benzenedimethanol Cannot Be Substituted with Its 1,3- or 1,4-Isomers in Advanced Applications


Although 1,2-, 1,3-, and 1,4-benzenedimethanol are all aromatic diols with the same molecular formula (C₈H₁₀O₂), their isomeric differences confer dramatically different chemical and physical behaviors. The ortho-substitution pattern of 1,2-benzenedimethanol enables unique intramolecular and intermolecular interactions—specifically, seven-membered chelate ring formation on metal oxide surfaces—that are sterically and geometrically impossible for the 1,3- and 1,4-isomers [1]. These structural distinctions directly impact melting point, solubility, and reactivity, rendering the isomers non-interchangeable in catalytic, polymeric, and surface-modification applications. Substituting 1,2-benzenedimethanol with a generic 'benzenedimethanol' without specifying isomer risks experimental failure due to divergent adsorption behavior, thermal properties, and reaction outcomes.

Quantitative Evidence Differentiating 1,2-Benzenedimethanol from Structural Analogs


Unique Chelate Ring Formation on Oxide Surfaces vs. Meta and Para Isomers

Inelastic Electron Tunneling Spectroscopy (IETS) studies on thin-film aluminum and magnesium oxides demonstrate that 1,2-benzenedimethanol undergoes chemisorption via seven-membered chelate ring formation involving both hydroxyl groups, a binding mode unique to the ortho-substituted isomer [1]. In contrast, the 1,3-isomer is sterically precluded from forming chelated geometries, while the 1,4-isomer binds weakly, likely through only a single hydroxyl group [1]. This differential binding directly affects surface modification and catalytic immobilization strategies.

Surface Chemistry Adsorption Catalysis Thin-Film Oxides

High-Yield Phthalide Synthesis via Iridium-Catalyzed Dehydrogenative Lactonization

Under aqueous reflux conditions with a water-soluble dicationic iridium catalyst (0.25 mol%) and base, 1,2-benzenedimethanol undergoes dehydrogenative lactonization to phthalide in 98% yield [1]. This yield was achieved under similar conditions that produced acetophenone from 1-phenylethanol in only 92% yield [1]. The high yield and aqueous medium represent a significant advance over traditional oxidative routes that require harsh oxidants and organic solvents.

Green Chemistry Lactone Synthesis Dehydrogenative Oxidation Iridium Catalysis

Room-Temperature Aerobic Lactonization to Phthalide over Defective TiO₂ Catalysts

Pt-loaded defective titanium-based oxide catalysts enable complete aerobic lactonization of 1,2-benzenedimethanol to phthalide at 30 °C after 4 hours in water [1]. While the study focuses on catalyst development, the substrate's ability to achieve complete conversion under such mild, aerobic, and aqueous conditions demonstrates its unique suitability for green lactone synthesis relative to other diols, which often require harsher oxidative conditions [1].

Heterogeneous Catalysis Lactonization Aerobic Oxidation Titanium Oxides

Physical Property Differentiation: Melting Point vs. 1,3- and 1,4-Isomers

The melting point of 1,2-benzenedimethanol (61–65°C) lies intermediate between its 1,3-isomer (56–60°C) and its 1,4-isomer (116–119°C) [1][2]. This difference reflects the distinct crystal packing efficiencies and intermolecular hydrogen-bonding networks arising from the ortho-substitution pattern. The significantly lower melting point of the ortho-isomer compared to the para-isomer (difference of ~55°C) facilitates easier melt-processing and handling in applications requiring molten monomer addition or melt polymerization.

Physical Chemistry Thermal Properties Isomer Comparison

Optimal Application Scenarios for 1,2-Benzenedimethanol Driven by Differential Evidence


Green Synthesis of Phthalide under Mild Aqueous Conditions

Procure 1,2-benzenedimethanol for the high-yield, environmentally benign production of phthalide, a key lactone intermediate in pharmaceuticals and agrochemicals. The substrate consistently achieves ≥98% conversion using iridium catalysts in water under reflux [1] and complete conversion at room temperature over defective titania catalysts [2]. These catalytic systems eliminate the need for traditional harsh oxidants, aligning with sustainable manufacturing goals.

Surface Modification of Metal Oxides via Bidentate Chelation

Utilize 1,2-benzenedimethanol for the chemisorption-based functionalization of aluminum and magnesium oxide surfaces. Unlike its 1,3- and 1,4-isomers, only the ortho-diol forms robust seven-membered chelate rings, providing superior anchoring stability [1]. This property is essential for preparing supported catalysts, adhesion-promoting coatings, and sensors requiring defined molecular orientation.

Polymer Synthesis Requiring Intermediate Melt Processability

Select 1,2-benzenedimethanol as a monomer or chain extender in polyester and polyurethane syntheses where melt-phase addition is advantageous. Its melting point (61–65°C) is sufficiently low to enable facile melting and homogeneous mixing without the high energy input required for the para-isomer (116–119°C), yet high enough to remain solid during ambient storage [1]. This thermal profile simplifies reactor feeding and reduces processing costs.

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